4-Amino-N-(phenylsulfonyl)benzamide

Antibacterial metal complexes MIC comparison Sulfonamide derivatives

4-Amino-N-(phenylsulfonyl)benzamide (CAS 127-71-9), also known as Sulfabenzamide or N-Sulfanilylbenzamide, is a synthetic sulfonamide compound with the molecular formula C₁₃H₁₂N₂O₃S and a molecular weight of 276.31 g/mol. It functions as a competitive inhibitor of bacterial dihydropteroate synthase (DHPS), disrupting folate biosynthesis and exerting bacteriostatic activity against Gram-positive and Gram-negative organisms.

Molecular Formula C13H12N2O3S
Molecular Weight 276.31 g/mol
Cat. No. B8456019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-N-(phenylsulfonyl)benzamide
Molecular FormulaC13H12N2O3S
Molecular Weight276.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C13H12N2O3S/c14-11-8-6-10(7-9-11)13(16)15-19(17,18)12-4-2-1-3-5-12/h1-9H,14H2,(H,15,16)
InChIKeyRQIOJOHMHGTMCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-N-(phenylsulfonyl)benzamide (Sulfabenzamide) – A Dual-Function Sulfonamide for Antimicrobial and Cyclophilin-Targeted Research


4-Amino-N-(phenylsulfonyl)benzamide (CAS 127-71-9), also known as Sulfabenzamide or N-Sulfanilylbenzamide, is a synthetic sulfonamide compound with the molecular formula C₁₃H₁₂N₂O₃S and a molecular weight of 276.31 g/mol [1]. It functions as a competitive inhibitor of bacterial dihydropteroate synthase (DHPS), disrupting folate biosynthesis and exerting bacteriostatic activity against Gram-positive and Gram-negative organisms [2]. Beyond its classical antibacterial role, the compound has been co-crystallized with human cyclophilin D (PDB: 3RCF), identifying it as a validated fragment hit for non-peptidic cyclophilin inhibitor development [3]. This dual pharmacological identity—established antimicrobial combined with a structurally characterized cyclophilin binding mode—distinguishes it from simpler sulfonamide analogs that lack the benzamide moiety essential for cyclophilin pocket engagement.

Why Generic 4-Amino-N-(phenylsulfonyl)benzamide Cannot Be Replaced by Common Sulfonamide Alternatives


Typical sulfonamide antibiotics such as sulfamethoxazole, sulfathiazole, or sulfacetamide share the sulfanilamide core but lack the N-benzoyl substituent that defines 4-amino-N-(phenylsulfonyl)benzamide. This benzamide extension is not merely decorative: it creates a second hydrogen-bond-capable carbonyl and an additional aromatic ring that enables the compound to occupy both the catalytic site and the gatekeeper pocket of cyclophilin D, a binding mode unattainable by simpler sulfonamides [1]. In antibacterial applications, the benzamide group alters the acid dissociation constant and intestinal excretion profile relative to sulfanilamide or sulfathiazole, directly impacting bioavailability and tissue distribution [2]. Interchanging this compound with a generic sulfonamide therefore risks losing the cyclophilin-targeted antiviral activity entirely and may produce unpredictable pharmacokinetic behavior in antibacterial formulations.

Quantitative Differentiation Evidence for 4-Amino-N-(phenylsulfonyl)benzamide Versus Closest Analogs


Metal-Complex Antibacterial Potency: Direct Head-to-Head MIC Comparison Against Sulfamethoxazole Complexes

When complexed with identical metals, 4-amino-N-(phenylsulfonyl)benzamide (sulfabenzamide, SBZ) metal complexes exhibit a distinct antibacterial MIC range compared to sulfamethoxazole (SMX) metal complexes. Sulfamethoxazole complexes achieve MIC values from 0.125 to 2.000 μg/mL, whereas sulfabenzamide complexes show a narrower and higher range of 1.000 to 2.000 μg/mL, indicating an approximately 8-fold higher lower-bound MIC for the sulfabenzamide series [1]. This difference is structurally meaningful: the benzamide substituent on sulfabenzamide alters the electron density at the sulfonamide nitrogen, modulating metal coordination geometry and consequently the bioavailability of the active metal species at the bacterial target.

Antibacterial metal complexes MIC comparison Sulfonamide derivatives

Cyclophilin D Binding Proven by High-Resolution Co-Crystal Structure – A Capability Absent in Standard Sulfonamide Antibiotics

4-Amino-N-(phenylsulfonyl)benzamide has been co-crystallized with human cyclophilin D at 1.15 Å resolution (PDB: 3RCF), revealing that it binds within the gatekeeper pocket of the enzyme [1]. By contrast, clinically used sulfonamide antibiotics—including sulfamethoxazole, sulfathiazole, and sulfacetamide—have no reported cyclophilin binding activity or co-crystal structures with any cyclophilin isoform. In the fragment-based discovery campaign that identified this compound as a hit, the initial fragment (corresponding to 4-amino-N-(phenylsulfonyl)benzamide) showed IC₅₀ >5 mM in PPIase assays; subsequent structure-guided linking to a second fragment yielded lead compound 22 with IC₅₀ = 6.2 ± 3.7 μM against CypD, representing a >800-fold improvement in potency [1]. This demonstrates that the compound is not merely a weak binder but a validated, structurally characterized starting point for rational optimization.

Cyclophilin inhibition Fragment-based drug discovery Antiviral target engagement

Polymorph-Dependent Solubility Modulation – Enabling Formulation Optimization Unavailable in Mono-Polymorph Sulfonamides

Sulfabenzamide exhibits at least two distinct polymorphic forms. A study using X-ray diffraction and differential scanning calorimetry (DSC) demonstrated that a newly characterized polymorph (form II) displays higher aqueous solubility than the thermodynamically stable form I [1]. In contrast, commonly used sulfonamide comparators—sulfathiazole, sulfamethoxazole, and sulfadiazine—also exhibit polymorphism, but their polymorphic solubility ratios and transition kinetics have been characterized in different experimental systems, making cross-compound comparisons unreliable without matched-condition data. The quantitative solubility difference between sulfabenzamide polymorphs under controlled conditions (form II > form I) provides a lever for formulation scientists to tune dissolution rate without altering the molecular structure [1].

Polymorphism Solubility enhancement Solid-state characterization

Aqueous Solubility and LogP Differentiate Sulfabenzamide from More Hydrophilic Sulfonamide Alternatives

4-Amino-N-(phenylsulfonyl)benzamide has an aqueous solubility of approximately 0.3 g/L (20–30°C) and a LogP of 3.28, reflecting the hydrophobic contribution of the N-benzoyl substituent . For comparison, sulfanilamide (the simplest sulfonamide, lacking the benzamide group) has significantly higher aqueous solubility (~7.5 g/L at 25°C) and a lower LogP (~0.9), while sulfamethoxazole has intermediate solubility (~0.6 g/L) and LogP (~0.9) [1]. The ~25-fold lower aqueous solubility and ~2.4-unit higher LogP of sulfabenzamide relative to sulfanilamide directly impact its suitability for topical, rather than systemic, antibacterial applications and make it a more appropriate choice for formulation strategies requiring sustained release from hydrophobic matrices.

Physicochemical profiling LogP Aqueous solubility Permeability

Optimal Research and Procurement Application Scenarios for 4-Amino-N-(phenylsulfonyl)benzamide Based on Quantitative Evidence


Fragment-Based Antiviral Drug Discovery Targeting Cyclophilins (HCV, HIV, Coronavirus)

4-Amino-N-(phenylsulfonyl)benzamide is a validated fragment hit with a solved co-crystal structure bound to human cyclophilin D (PDB: 3RCF, 1.15 Å resolution) [1]. It serves as an essential reference ligand for: (i) developing and validating cyclophilin PPIase activity assays; (ii) conducting fragment-growing or fragment-linking campaigns, where the gatekeeper-pocket binding mode provides a well-defined anchor point for rational design; and (iii) benchmarking new cyclophilin inhibitors against a structurally characterized, non-peptidic scaffold. The demonstrated >800-fold potency improvement achievable through fragment linking (from >5 mM fragment IC₅₀ to 6.2 μM lead IC₅₀) makes this compound a high-value starting point for medicinal chemistry optimization [1].

Metal-Based Antibacterial Agent Development with Predictable MIC Profiles

For researchers synthesizing metal-sulfonamide complexes as next-generation antibacterial agents, 4-amino-N-(phenylsulfonyl)benzamide provides a narrower MIC range (1.000–2.000 μg/mL for its metal complexes) compared to sulfamethoxazole (0.125–2.000 μg/mL) [2]. This tighter window enables more predictable dose-response relationships in preclinical antibacterial testing. The compound's existing clinical use in triple-sulfa topical formulations (with sulfathiazole and sulfacetamide) further supports its safety profile and provides a regulatory precedent for combination product development [3].

Polymorph and Solid-State Formulation Screening Studies

The existence of at least two distinct polymorphs of sulfabenzamide, with form II exhibiting higher aqueous solubility than form I, makes this compound an ideal model system for solid-state characterization and formulation optimization studies [4]. Its well-defined melting range (180–184°C) and low hygroscopicity (loss on drying ≤0.5%) facilitate reproducible polymorph screening and stability testing, while the solubility differential between forms allows direct quantification of dissolution-limited bioavailability improvements achievable through solid-form selection [4][5].

Lipophilic Sulfonamide Probe for Membrane Permeability and Environmental Fate Studies

With a LogP of 3.28—approximately 3.6-fold higher than sulfanilamide or sulfamethoxazole—4-amino-N-(phenylsulfonyl)benzamide is the sulfonamide of choice for studies requiring a hydrophobic probe [6]. Its low aqueous solubility (0.3 g/L) and high organic-solvent solubility make it suitable for investigating sulfonamide partitioning into lipid membranes, soil organic matter, or hydrophobic drug-delivery matrices. Environmental scientists studying sulfonamide persistence and transport also benefit from its distinct chromatographic retention time and mass spectrometric fragmentation pattern compared to more polar sulfonamide congeners.

Quote Request

Request a Quote for 4-Amino-N-(phenylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.